5-Nitro-1H-pyrrole-2-carbonitrile
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Overview
Description
5-Nitro-1H-pyrrole-2-carbonitrile: is an organic compound with the molecular formula C5H3N3O2. It appears as a yellow crystalline or powdery substance and is known for its stability under standard temperature and pressure conditions. it is sensitive to light and heat. This compound has limited solubility in water but is soluble in common organic solvents such as ethanol, acetone, and dimethyl sulfoxide .
Preparation Methods
Synthetic Routes and Reaction Conditions: There are two primary methods for synthesizing 5-Nitro-1H-pyrrole-2-carbonitrile:
Reaction of para-nitroaniline with hydrogen cyanide: This method involves the initial formation of 5-nitro-1-amino-pyrrole, which is then subjected to N-substitution reactions to yield the final product.
Reaction of pyrazole compounds with ammonium thiocyanate: This method results in the formation of this compound through a series of reactions.
Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 5-amino-1H-pyrrole-2-carbonitrile.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Nitro-1H-pyrrole-2-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and pharmaceuticals .
Biology and Medicine: Its derivatives have shown promise in antimicrobial and anticancer research .
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diode (OLED) materials and as a dye in optical materials .
Mechanism of Action
The mechanism of action of 5-Nitro-1H-pyrrole-2-carbonitrile and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can disrupt cellular processes, making the compound useful in antimicrobial and anticancer therapies .
Comparison with Similar Compounds
5-Nitroindole: Similar in structure but with an indole ring instead of a pyrrole ring.
5-Nitroimidazole: Contains an imidazole ring and is known for its antimicrobial properties.
5-Nitrobenzimidazole: Another similar compound with a benzimidazole ring, used in various pharmaceutical applications.
Uniqueness: 5-Nitro-1H-pyrrole-2-carbonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a nitro group and a nitrile group on a pyrrole ring makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
Properties
IUPAC Name |
5-nitro-1H-pyrrole-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O2/c6-3-4-1-2-5(7-4)8(9)10/h1-2,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVCRSWBCOBPKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)[N+](=O)[O-])C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10614258 |
Source
|
Record name | 5-Nitro-1H-pyrrole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10614258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67903-53-1 |
Source
|
Record name | 5-Nitro-1H-pyrrole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10614258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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